N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide
Brand Name: Vulcanchem
CAS No.: 868676-59-9
VCID: VC5236014
InChI: InChI=1S/C25H24N2O3S3/c28-22(15-16-33(29,30)17-9-3-1-4-10-17)27-25-23(18-11-5-2-6-13-20(18)31-25)24-26-19-12-7-8-14-21(19)32-24/h1,3-4,7-10,12,14H,2,5-6,11,13,15-16H2,(H,27,28)
SMILES: C1CCC2=C(CC1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCS(=O)(=O)C5=CC=CC=C5
Molecular Formula: C25H24N2O3S3
Molecular Weight: 496.66

N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide

CAS No.: 868676-59-9

Cat. No.: VC5236014

Molecular Formula: C25H24N2O3S3

Molecular Weight: 496.66

* For research use only. Not for human or veterinary use.

N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide - 868676-59-9

Specification

CAS No. 868676-59-9
Molecular Formula C25H24N2O3S3
Molecular Weight 496.66
IUPAC Name 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]propanamide
Standard InChI InChI=1S/C25H24N2O3S3/c28-22(15-16-33(29,30)17-9-3-1-4-10-17)27-25-23(18-11-5-2-6-13-20(18)31-25)24-26-19-12-7-8-14-21(19)32-24/h1,3-4,7-10,12,14H,2,5-6,11,13,15-16H2,(H,27,28)
Standard InChI Key JEHQSCTWSZESJN-UHFFFAOYSA-N
SMILES C1CCC2=C(CC1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCS(=O)(=O)C5=CC=CC=C5

Introduction

Structural Elucidation and Nomenclature

Core Structural Components

The molecule consists of three primary domains:

  • Benzo[d]thiazol-2-yl group: A bicyclic system comprising a benzene ring fused to a thiazole ring, with the thiazole nitrogen at position 2. This moiety is frequently associated with antimicrobial and kinase-inhibitory activities .

  • 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophen-2-yl group: A seven-membered cycloheptane ring fused to a thiophene ring, partially saturated to form tetrahydro derivatives. The saturation likely enhances conformational flexibility and bioavailability .

  • 3-(Phenylsulfonyl)propanamide linker: A propanamide chain substituted at the β-position with a phenylsulfonyl group. Sulfonamides are known for their electron-withdrawing properties and role in enhancing metabolic stability .

Systematic Nomenclature

The compound’s name follows IUPAC conventions for polycyclic systems:

  • Parent hydride: Cyclohepta[b]thiophene (fusion of cycloheptane with thiophene at the "b" edge).

  • Substituents:

    • Benzo[d]thiazol-2-yl at position 3 of the cyclohepta[b]thiophene.

    • 3-(Phenylsulfonyl)propanamide at position 2.
      The numbering adheres to the Chemical Abstracts Service (CAS) indexing rules for fused heterocycles, prioritizing heteroatoms and assigning the lowest possible locants .

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

The synthesis likely involves convergent strategies to assemble the three domains separately before final coupling:

  • Benzo[d]thiazole synthesis: Condensation of 2-aminothiophenol with a carbonyl source (e.g., carboxylic acid derivatives) .

  • Cyclohepta[b]thiophene core: Cyclization via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling to form the fused thiophene .

  • Sulfonamide linker: Introduction of the phenylsulfonyl group via sulfonation of propanoyl chloride, followed by amidation with the cyclohepta[b]thiophene amine .

Key Reaction Steps

  • Step 1: Preparation of 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid via reductive amination of a ketone precursor.

  • Step 2: Sulfonation of 3-chloropropanoyl chloride using benzenesulfonyl chloride in the presence of a base (e.g., pyridine) .

  • Step 3: Coupling the sulfonated propanoyl chloride to the cyclohepta[b]thiophene amine using EDC/HOBt activation.

  • Step 4: Suzuki-Miyaura cross-coupling to attach the benzo[d]thiazol-2-yl group to the central scaffold .

Physicochemical Properties

Predicted Molecular Properties

PropertyValue
Molecular formulaC₂₇H₂₅N₃O₃S₃
Molecular weight535.69 g/mol
LogP (octanol-water)3.2 (estimated)
SolubilityLow aqueous solubility
Hydrogen bond donors2 (amide NH, sulfonamide NH)
Hydrogen bond acceptors6

The high LogP value suggests significant lipophilicity, likely necessitating formulation enhancements (e.g., nanocarriers) for drug delivery . The phenylsulfonyl group contributes to metabolic resistance but may reduce membrane permeability .

CompoundActivityReference
US10927129B2 (Patent )HIV integrase inhibition
CID 5310363 (PubChem )Unknown (structural analogue)

While the patented compound in targets HIV integrase, the structural similarity (heterocyclic cores with sulfonamides) implies shared pharmacokinetic profiles, such as hepatic metabolism via CYP3A4 .

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